2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
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Overview
Description
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a chemical compound with the molecular formula C8H7FN2O6S and a molecular weight of 278.22 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid typically involves the reaction of 4-fluoro-3-nitroaniline with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetic acid moiety can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluoro and nitro groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid include:
2-[(4-Fluoro-2-nitrophenyl)sulfamoyl]acetic acid: Differing only in the position of the nitro group, this compound may exhibit different reactivity and binding properties.
2-[(4-Chloro-3-nitrophenyl)sulfamoyl]acetic acid: The chloro group can alter the compound’s chemical properties and interactions.
2-[(4-Fluoro-3-aminophenyl)sulfamoyl]acetic acid:
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Biological Activity
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to an acetic acid moiety, with a 4-fluoro-3-nitrophenyl substituent. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to specific targets such as enzymes.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfamoyl group can interact with the active sites of various enzymes, potentially inhibiting their activity. This is crucial for its application in studying metabolic pathways and enzyme kinetics.
- Binding Affinity : The fluoro and nitro groups enhance the compound's binding affinity to biological targets, which can lead to significant biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit promising antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), demonstrated activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
CFA | 512 | Klebsiella pneumoniae |
Ciprofloxacin | <1 | Klebsiella pneumoniae |
Meropenem | <1 | Klebsiella pneumoniae |
This indicates that while CFA has relatively high MIC values compared to conventional antibiotics, it may still serve as a scaffold for further modifications aimed at enhancing its efficacy.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a probe to investigate biological pathways. Its sulfamoyl group is particularly effective in forming strong interactions with enzyme active sites.
Study on Enzyme Inhibition
In a study examining enzyme inhibition, researchers found that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The study employed various concentrations of the compound to determine its inhibitory effects on target enzymes, revealing significant inhibition at lower concentrations.
Antibacterial Combination Therapy
Another study explored the combination therapy potential of CFA with established antibiotics. The checkerboard assay demonstrated synergistic effects when combined with ciprofloxacin and cefepime against resistant strains of Klebsiella pneumoniae, suggesting that modifications to the sulfamoyl structure could enhance antibacterial activity .
Properties
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPNUBIVXEULE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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